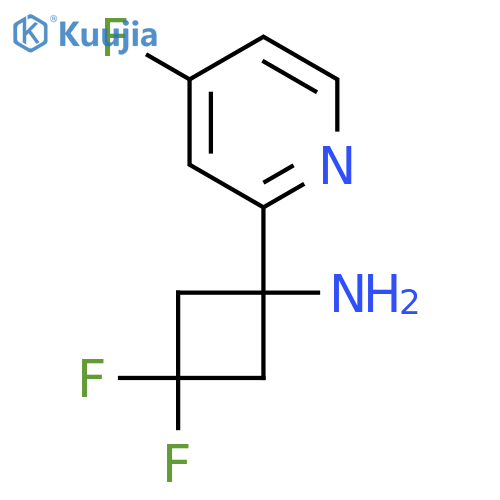Cas no 2228279-80-7 (3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine)

2228279-80-7 structure
商品名:3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
- EN300-1959047
- 2228279-80-7
-
- インチ: 1S/C9H9F3N2/c10-6-1-2-14-7(3-6)8(13)4-9(11,12)5-8/h1-3H,4-5,13H2
- InChIKey: IFZZYLSOBGQZEP-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=C(C=CN=2)F)(C1)N)F
計算された属性
- せいみつぶんしりょう: 202.07178278g/mol
- どういたいしつりょう: 202.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959047-0.1g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 0.1g |
$1804.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-0.05g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 0.05g |
$1723.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-10g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 10g |
$8819.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-1g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 1g |
$2050.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-2.5g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 2.5g |
$4019.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-0.5g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 0.5g |
$1968.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-0.25g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 0.25g |
$1887.0 | 2023-09-17 | ||
| Enamine | EN300-1959047-1.0g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 1g |
$2050.0 | 2023-05-27 | ||
| Enamine | EN300-1959047-5.0g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 5g |
$5949.0 | 2023-05-27 | ||
| Enamine | EN300-1959047-10.0g |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine |
2228279-80-7 | 10g |
$8819.0 | 2023-05-27 |
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
2228279-80-7 (3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
